molecular formula C20H18N4O3 B13902505 (6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan

(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan

Cat. No.: B13902505
M. Wt: 362.4 g/mol
InChI Key: DIGJZGBSCPSKEB-INIZCTEOSA-N
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Chemical Reactions Analysis

Types of Reactions

(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan is unique due to its combination of the imidazo[1,2-a]pyridine and L-tryptophan structures, which may confer distinct biological activities and therapeutic potential. This dual functionality allows it to interact with a broader range of molecular targets and pathways compared to its individual components.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(6-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C20H18N4O3/c1-12-6-7-18-22-17(11-24(18)10-12)19(25)23-16(20(26)27)8-13-9-21-15-5-3-2-4-14(13)15/h2-7,9-11,16,21H,8H2,1H3,(H,23,25)(H,26,27)/t16-/m0/s1

InChI Key

DIGJZGBSCPSKEB-INIZCTEOSA-N

Isomeric SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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